

Application Note: Biochemical Assay Development for 5,7-Diethoxyquinazolin-4(3H)-one

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Compound of Interest

Compound Name: 5,7-diethoxyquinazolin-4(3H)-one

Cat. No.: B13919720

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Introduction & Scientific Rationale

The quinazolin-4(3H)-one scaffold is a structural cornerstone in drug discovery, serving as the core for approved drugs like Idelalisib (PI3K

) and Olaparib (PARP, structurally related phthalazinone).

The specific analog **5,7-diethoxyquinazolin-4(3H)-one** presents a distinct profile:

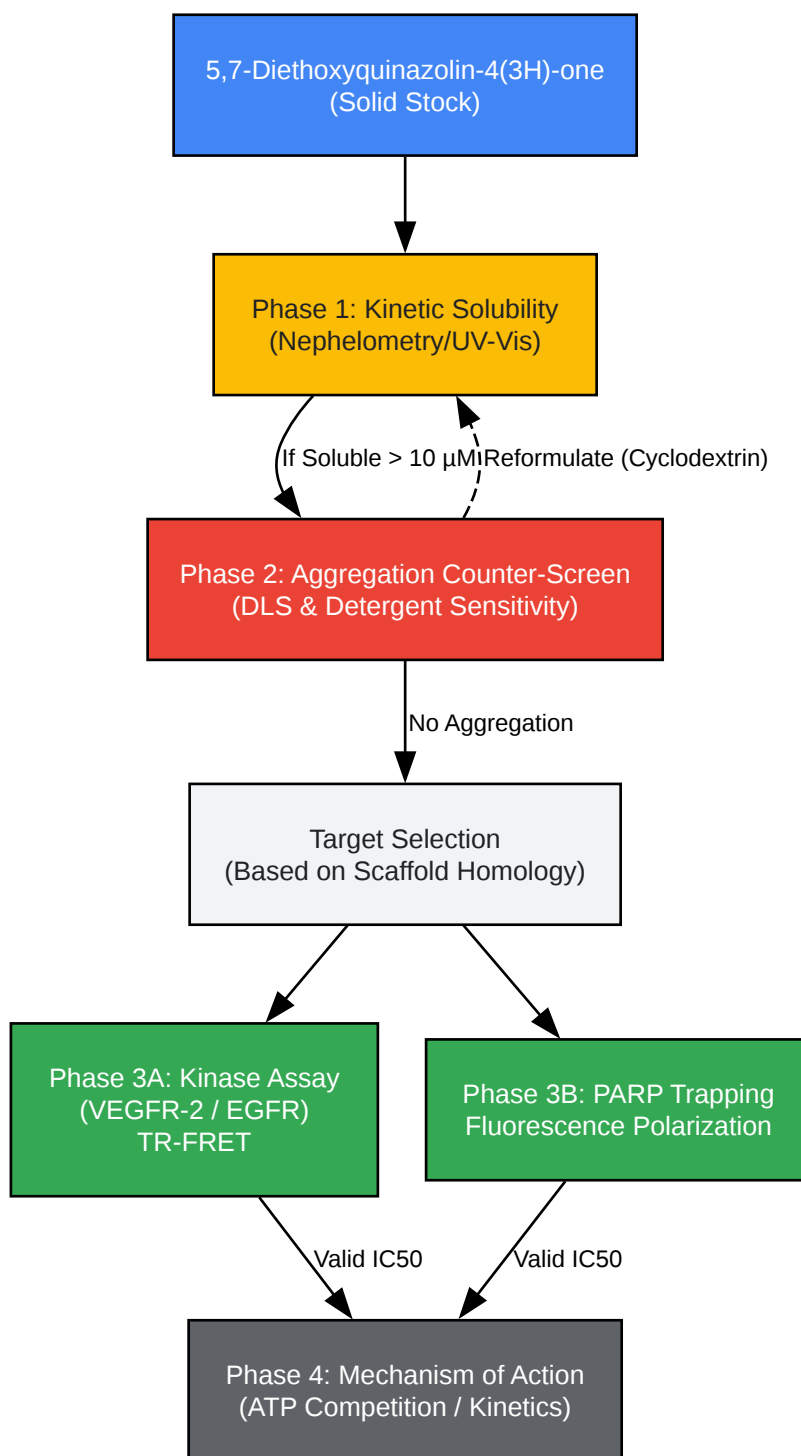
- **Electronic Effect:** The 5,7-diethoxy groups are strong electron donors, potentially increasing the electron density of the pyrimidine ring, which may alter hydrogen bonding capability at the hinge region of kinases or the catalytic pocket of PARP.
- **Steric & Lipophilic Challenge:** The two ethoxy groups significantly increase LogP compared to the dimethoxy or unsubstituted analogs. This drastically increases the risk of colloidal aggregation, a common cause of false-positive results in biochemical screens.

Strategic Directive: Before assessing biological potency (IC

), you must establish a "Physicochemical Gatekeeper" protocol. This guide prioritizes solubility and aggregation assays before detailing the specific VEGFR-2/PARP inhibition protocols.

Experimental Workflow (Logic Diagram)

The following decision tree ensures that resources are not wasted on artifactual hits.



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Figure 1: Sequential assay validation workflow. Phase 1 and 2 are critical for lipophilic diethoxy derivatives to rule out promiscuous inhibition.

Phase 1: Physicochemical Gatekeeping

Protocol A: Kinetic Solubility & DMSO Tolerance

Rationale: The 5,7-diethoxy motif is hydrophobic. Standard 10 mM DMSO stocks may precipitate upon dilution into aqueous buffers, causing "noise" in optical assays.

Materials:

- Compound Stock: 10 mM in 100% DMSO (anhydrous).
- Assay Buffer: PBS pH 7.4 (or specific kinase buffer).
- Detection: UV-Vis Plate Reader (Absorbance at 620 nm for turbidity, 280-350 nm for concentration).

Step-by-Step Protocol:

- Preparation: Prepare a serial dilution of the compound in DMSO (10 mM down to 0.1 mM).
- Spike: Transfer 2 μ L of each DMSO stock into 198 μ L of Assay Buffer in a clear-bottom 96-well plate (Final DMSO = 1%).
- Incubation: Shake at 500 rpm for 90 minutes at room temperature (25°C).
- Read: Measure Absorbance at 620 nm (turbidity check).
 - Pass Criteria: OD < 0.005 (background corrected).
- Quantification: Filter the supernatant (0.2 μ m filter plate) and measure UV absorbance at (determined from scan, likely ~320 nm for quinazolinones) against a standard curve.

Data Output Table:

Target Conc. (μM)	OD 620nm (Turbidity)	Soluble Fraction (%)	Status
100	0.150 (High)	25%	Fail (Precipitates)
50	0.045 (Med)	60%	Borderline

| 10 | 0.002 (Low) | 98% | Pass |

Phase 2: Aggregation Counter-Screen (Crucial)

Rationale: Lipophilic planar molecules like 5,7-diethoxyquinazolinone often form colloidal aggregates that sequester enzymes, leading to false positives. This is the #1 failure mode for this scaffold class.

Protocol B: Detergent Sensitivity Assay

- Setup: Run the primary enzyme assay (see Phase 3) in two parallel conditions:
 - Condition A: Standard Buffer (0.01% Triton X-100).
 - Condition B: High Detergent Buffer (0.1% Triton X-100 or 0.05% CHAPS).
- Logic:
 - If IC
shifts significantly (>5-fold) between A and B, the inhibition is likely aggregation-based (artifact).
 - If IC
remains stable, the inhibition is specific.

Phase 3: Target Validation (Kinase Model)

Given the scaffold's history, VEGFR-2 (KDR) is the primary candidate for profiling. The 4(3H)-one core mimics the ATP purine ring.

Protocol C: VEGFR-2 Kinase Assay (TR-FRET)

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide-labeled antibody.

Materials:

- Enzyme: Recombinant Human VEGFR-2 (Kinase Domain).
- Substrate: Poly-GT (Glu:Tyr 4:1) biotinylated peptide.
- Tracer: Eu-labeled anti-phosphotyrosine antibody.
- Acceptor: Streptavidin-XL665.
- Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Protocol:

- Compound Transfer: Acoustic dispense 20 nL of compound (in DMSO) into a 384-well low-volume white plate.
- Enzyme Addition: Add 5 μ L of VEGFR-2 enzyme (0.5 nM final) in Assay Buffer. Incubate 10 min to allow compound-enzyme binding.
- Reaction Start: Add 5 μ L of Substrate/ATP mix.
 - ATP Concentration: Use K_m apparent (typically 10 μ M) to ensure sensitivity to competitive inhibitors.
 - Substrate: 200 nM final.

- Reaction Stop: After 60 min at RT, add 10 μ L of Detection Mix (Eu-Ab + SA-XL665 in EDTA buffer).
- Read: Measure TR-FRET signal on a compatible reader (e.g., EnVision).
 - Excitation: 337 nm.
 - Emission: 615 nm (Donor) and 665 nm (Acceptor).
- Calculation: Ratio =

.

Mechanism of Action (MoA) Check: To confirm the compound binds at the ATP site (Type I/II inhibitor), perform an ATP-competitiveness shift assay:

- Run Dose-Response at

ATP.

- Run Dose-Response at

ATP.

- Result: If IC

increases linearly with ATP concentration, the compound is an ATP-competitive inhibitor.

Phase 3 Alternative: PARP-1 Trapping Assay

If the kinase profile is negative, the 5,7-diethoxyquinazolinone may act as a PARP inhibitor (mimicking the nicotinamide pocket).

Protocol D: Fluorescence Polarization (FP) Displacement Rationale: Measures the ability of the compound to displace a known tracer (e.g., fluorescent NAD⁺ analog) from the PARP catalytic pocket.

- Mix: 10 nM PARP-1 enzyme + 2 nM Fluorescent Tracer in buffer.

- Add: Serial dilution of **5,7-diethoxyquinazolin-4(3H)-one**.
- Measure: FP (mP units). A decrease in mP indicates the tracer is displaced into solution (binding).

References

- Scaffold Privileges: Hisham, M., et al. (2023). "Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Inhibitors." MDPI Molecules. [Link](#)
- Solubility & Aggregation: Irwin, J. J., et al. (2015). "An Aggregation Advisor for Ligand Discovery." Journal of Medicinal Chemistry. [Link](#)
- VEGFR-2 Protocols: Abdallah, E., et al. (2021). "Quinazolin-4(3H)-one based VEGFR-2 kinase inhibitors for anticancer activity." [1][2][3] Bioorganic Chemistry. [Link](#)
- Assay Guidance: "Assay Guidance Manual: Assay Interference by Chemical Aggregates." NCBI Bookshelf. [Link](#)

Summary Checklist for Researchers

Solubility: Is the compound soluble >10 μ M in 1% DMSO?

Aggregation: Does the IC

shift with 0.1% Triton X-100?

Target: Have you tested VEGFR-2 (Kinase) and PARP-1 (DNA Repair)?

MoA: Is it ATP-competitive?

This structured approach ensures that the "5,7-diethoxy" modification is characterized not just for potency, but for "developability" in a drug discovery campaign.

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Sources

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